2-Amino-5-[2-(methylsulfanyl)ethyl]-4,5-dihydro-1,3-oxazol-4-one
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Overview
Description
2-Amino-5-[2-(methylsulfanyl)ethyl]-4,5-dihydro-1,3-oxazol-4-one is a heterocyclic compound with a molecular formula of C6H10N2O2S and a molecular weight of 174.22 g/mol . This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of the amino group and the methylsulfanyl group makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[2-(methylsulfanyl)ethyl]-4,5-dihydro-1,3-oxazol-4-one typically involves the reaction of 2-(methylthio)ethylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazole ring . The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or methanol at temperatures ranging from 60°C to 80°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[2-(methylsulfanyl)ethyl]-4,5-dihydro-1,3-oxazol-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced to a dihydrooxazole using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to 50°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Alkyl halides, acyl chlorides, base such as triethylamine, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrooxazole derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Amino-5-[2-(methylsulfanyl)ethyl]-4,5-dihydro-1,3-oxazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-5-[2-(methylsulfanyl)ethyl]-4,5-dihydro-1,3-oxazol-4-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
2-Amino-4,5-dihydro-1,3-oxazole: Lacks the methylsulfanyl group.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains a thiazole and oxadiazole ring.
Uniqueness
2-Amino-5-[2-(methylsulfanyl)ethyl]-4,5-dihydro-1,3-oxazol-4-one is unique due to the presence of both the amino and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C6H10N2O2S |
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Molecular Weight |
174.22 g/mol |
IUPAC Name |
2-imino-5-(2-methylsulfanylethyl)-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(7)10-4/h4H,2-3H2,1H3,(H2,7,8,9) |
InChI Key |
NPVDIIZPZYTNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1C(=O)NC(=N)O1 |
Origin of Product |
United States |
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